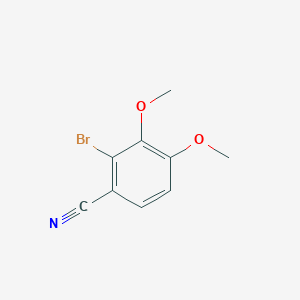

2-Bromo-3,4-dimethoxybenzonitrile

描述

属性

分子式 |

C9H8BrNO2 |

|---|---|

分子量 |

242.07 g/mol |

IUPAC 名称 |

2-bromo-3,4-dimethoxybenzonitrile |

InChI |

InChI=1S/C9H8BrNO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,1-2H3 |

InChI 键 |

DPAGIKKNFRXJBE-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C(=C(C=C1)C#N)Br)OC |

产品来源 |

United States |

科学研究应用

Synthesis of 2-Bromo-3,4-dimethoxybenzonitrile

The synthesis of this compound typically involves the bromination of 3,4-dimethoxybenzonitrile. The general method includes:

- Starting Material : 3,4-Dimethoxybenzonitrile

- Reagent : Bromine in an appropriate solvent (e.g., acetic acid)

- Conditions : Reaction at controlled temperatures (0-110 °C) for several hours to achieve high yields.

This method has been documented to yield the compound with good efficiency and purity, making it suitable for further applications in research and development .

2.1. Cardiovascular Therapeutics

One of the most notable applications of this compound is its role as a key intermediate in the synthesis of ivabradine, a drug used to treat heart conditions such as angina pectoris and heart failure. Ivabradine functions by selectively inhibiting the If current in the sinoatrial node, leading to decreased heart rate without affecting myocardial contractility .

Case Study: Ivabradine Synthesis

- Yield : The synthesis of ivabradine from this compound has been reported with an overall yield of approximately 51% through a multi-step process involving several chemical transformations .

3.1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. These compounds can induce apoptosis in cancer cells through various mechanisms.

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer Activity | Induction of apoptosis via mitochondrial pathways | |

| Cell Cycle Arrest | G2/M phase arrest leading to reduced cell proliferation |

Case Study : In vitro studies have demonstrated that related compounds can significantly inhibit the proliferation of breast cancer cells with IC50 values as low as 0.05 μM .

3.2. Anti-inflammatory Effects

Compounds derived from or related to this compound have shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Research Findings : Studies indicate that these compounds can reduce inflammation markers effectively in various experimental models .

Applications in Organic Synthesis

In addition to its medicinal applications, this compound serves as a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki reactions. These reactions are pivotal for forming carbon-carbon bonds and constructing complex organic molecules.

相似化合物的比较

Functional Group Influence and Reactivity

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Structure : Contains bromine at the 4-position and two amine groups at 1- and 2-positions.

- Reactivity : The electron-rich diamine groups enhance nucleophilicity, favoring condensation reactions (e.g., polymer synthesis). In contrast, the nitrile and methoxy groups in 2-Bromo-3,4-dimethoxybenzonitrile create a balance of electron-withdrawing (nitrile) and electron-donating (methoxy) effects, directing electrophilic substitution to specific positions .

- Applications : Used in manufacturing and laboratory settings, likely for dyes or polyamide precursors .

2-Bromo-3:5-dinitrobenzoate Derivatives

- Structure : Bromine at 2-position, nitro groups at 3- and 5-positions, and ester/amide functionalities.

- Reactivity : Nitro groups strongly deactivate the aromatic ring, making these compounds highly electron-deficient. This contrasts with the methoxy groups in this compound, which activate the ring toward electrophilic substitution. For example, methyl 2-bromo-3:5-dinitrobenzoate has a melting point of 74°C, reflecting lower stability compared to dimethoxybenzonitrile derivatives .

Physical Properties

2-Bromo-3:4-dimethoxybenzaldehyde (m.p. 86°C)

- Comparison : The aldehyde derivative of this compound has a lower melting point (86°C) than its benzoic acid analog (203–204°C), highlighting the impact of hydrogen bonding in carboxylic acids. The nitrile group in this compound likely contributes to higher thermal stability compared to aldehydes .

3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile

- Structure: Propiononitrile side chain instead of benzonitrile.

- Crystallographic data from Acta Crystallographica Section E reveals a planar aromatic ring with bond lengths consistent with conjugation effects, similar to this compound .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3,4-dimethoxybenzonitrile, and how can reaction conditions be optimized?

- Methodological Approach : Start with a pre-functionalized benzonitrile precursor, such as 3,4-dimethoxybenzonitrile, and employ regioselective bromination. Use N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) under controlled temperature (0–25°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC. Purify via column chromatography using hexane/ethyl acetate gradients. Validate purity through GC-MS or NMR .

- Key Consideration : Optimize stoichiometry to avoid over-bromination. For example, highlights bromination of dimethoxybenzene derivatives using 1:1 molar ratios of precursor to brominating agent.

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) groups as singlets (~δ 3.8–4.0 ppm in ¹H NMR) and aromatic protons split by bromine’s deshielding effect.

- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2220–2240 cm⁻¹ and methoxy C-O stretches at ~1250 cm⁻¹. Compare with IR data for analogous bromo-methoxybenzonitriles .

- Mass Spectrometry : Use HRMS to confirm molecular ion [M+H]⁺ and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Q. What are the solubility and stability profiles of brominated benzonitriles, and how should they be stored?

- Experimental Guidelines : Brominated benzonitriles (e.g., 4-Bromo-2-chlorobenzonitrile in ) are typically soluble in polar aprotic solvents (DMF, DMSO) but have limited solubility in water. Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation via hydrolysis or photolysis. Stability tests via accelerated aging (40°C/75% RH for 14 days) are recommended .

Advanced Research Questions

Q. How does bromine substitution at the 2-position influence electronic properties and reactivity in dimethoxybenzonitrile systems?

- Mechanistic Insight : Bromine’s electron-withdrawing effect reduces electron density on the aromatic ring, directing electrophilic substitution to the 5- or 6-position (meta/para to Br). Computational studies (DFT) can map charge distribution, while Hammett constants (σₚ = +0.23 for Br) quantify substituent effects. Compare with fluorine’s inductive effects (σₚ = +0.06) to rationalize reactivity differences .

Q. What strategies mitigate regioselectivity challenges during further functionalization of this compound?

- Case Study : describes using steric hindrance (e.g., methyl groups) to control bromination sites. For cross-coupling reactions (e.g., Suzuki-Miyaura), employ Pd catalysts with bulky ligands (SPhos, XPhos) to enhance selectivity. Screen solvents (toluene > DMF) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize yields .

Q. How can contradictions in synthetic yields between similar bromo-methoxybenzonitriles be resolved?

- Data-Driven Analysis : Compare reaction parameters from literature (e.g., vs. 19). For example, nitro-substituted analogs (2-Bromo-5-nitrobenzonitrile) may exhibit lower yields due to competing side reactions; adjust temperature or catalyst loading systematically. Use DOE (Design of Experiments) to identify critical factors .

Q. What role does this compound play in designing bioactive molecules?

- Application Example : The bromine atom enhances binding affinity in drug-receptor interactions (e.g., kinase inhibitors). notes bromo-substituted compounds as intermediates in diazinan-5-ylidene derivatives with potential anticancer activity. Pair with molecular docking studies to predict interactions with target proteins .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., bromination efficiency in vs. 21), validate via controlled replicates and mechanistic probes (radical vs. electrophilic pathways).

- Safety Protocols : Brominated nitriles require handling in fume hoods with PPE (nitrile gloves, goggles). Waste disposal must follow halogenated organic compound guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。